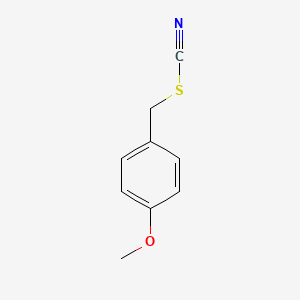
4-Methoxybenzyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzyl thiocyanate is an organic compound with the molecular formula C9H9NOS. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzyl group, which is further linked to a thiocyanate group (-SCN).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with sodium thiocyanate in an aqueous medium. This reaction typically requires mild conditions and results in the formation of the desired thiocyanate compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxybenzyl thiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom in the thiocyanate group.
Hydrolysis: The compound can be hydrolyzed to form thiocarbamates.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield various substituted benzyl derivatives.
Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the original compound.
Hydrolysis: Results in the formation of thiocarbamates.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzyl thiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Material Science: Utilized in the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 4-methoxybenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exerting antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Phenyl Thiocyanate: An isomer with a similar structure but different chemical properties.
4-Methoxybenzyl Isocyanate: Another related compound with an isocyanate group instead of a thiocyanate group
Uniqueness: 4-Methoxybenzyl thiocyanate is unique due to its specific functional groups and the resulting chemical reactivity. Its methoxy group enhances its solubility and reactivity compared to other thiocyanates, making it a valuable compound in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMMODZGPCSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033831 |
Source


|
| Record name | 4-Methoxybenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19927-28-7 |
Source


|
| Record name | 4-Methoxybenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
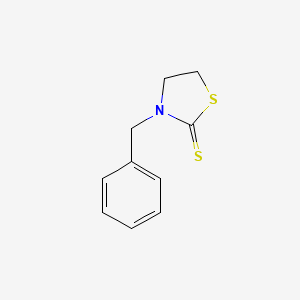
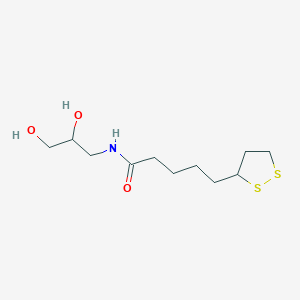
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
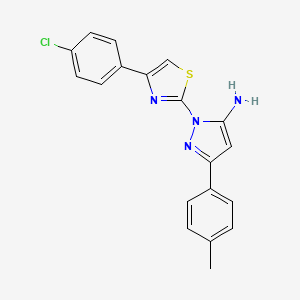
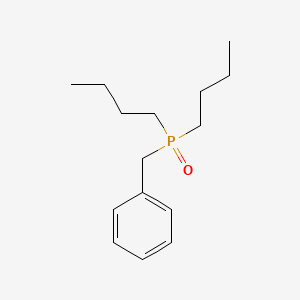

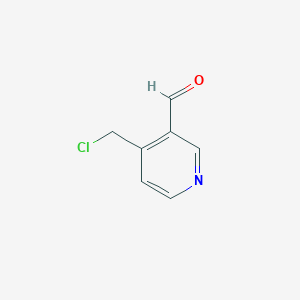
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
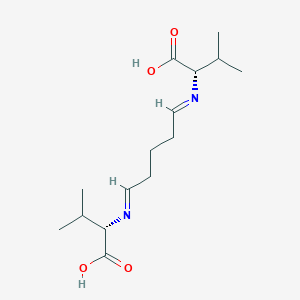
![1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B14173215.png)
![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
